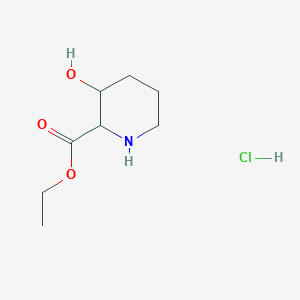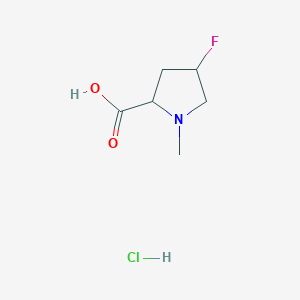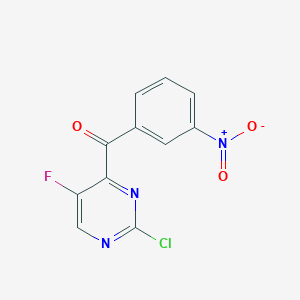
(2-chloro-5-fluoro-4-pyrimidinyl)(3-nitrophenyl)Methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine: is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a chloro group, a fluoro group, and a nitrobenzoyl group attached to the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group results in amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the synthesis of bioactive molecules for research purposes.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly as intermediates in drug synthesis.
Industry:
- Utilized in the production of agrochemicals and other specialty chemicals.
- Applied in the development of dyes and pigments.
作用機序
The mechanism of action of 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s binding affinity to its targets .
類似化合物との比較
2-chloro-5-fluoropyrimidine: Shares the chloro and fluoro groups but lacks the nitrobenzoyl group.
2-chloro-4-fluoro-5-nitrotoluene: Similar in structure but with a toluene ring instead of a pyrimidine ring.
2,4-dichloro-5-fluoro-3-nitrobenzoic acid: Contains similar functional groups but with a benzoic acid core.
Uniqueness: 2-chloro-5-fluoro-4-(3-nitrobenzoyl)pyrimidine is unique due to the combination of its functional groups and the pyrimidine core. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
CAS番号 |
1447216-91-2 |
|---|---|
分子式 |
C11H5ClFN3O3 |
分子量 |
281.63 g/mol |
IUPAC名 |
(2-chloro-5-fluoropyrimidin-4-yl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C11H5ClFN3O3/c12-11-14-5-8(13)9(15-11)10(17)6-2-1-3-7(4-6)16(18)19/h1-5H |
InChIキー |
DSDJDBUQCCWSJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=NC(=NC=C2F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
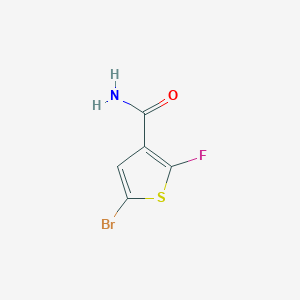
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
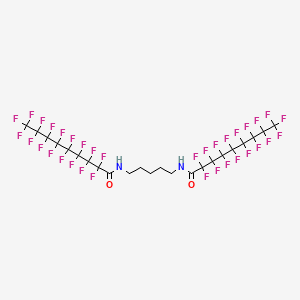
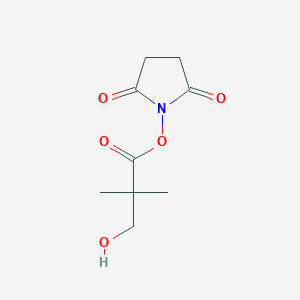

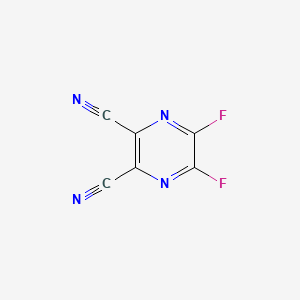
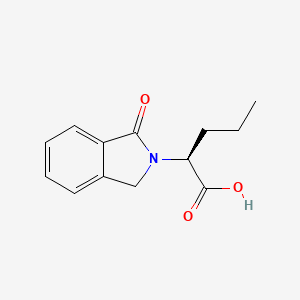
![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
